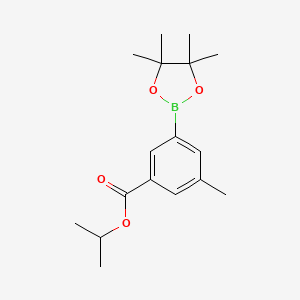

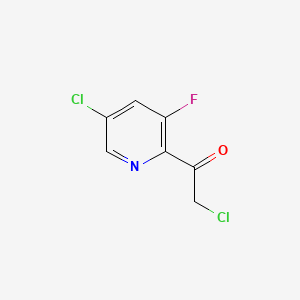

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chemical reagent used in various chemical reactions . It can be used to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .

Synthesis Analysis

The synthesis of this compound involves several steps. The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Molecular Structure Analysis

The molecular structure of this compound has been studied extensively. The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Chemical Reactions Analysis

This compound is involved in several chemical reactions. It can be used as a reagent to borylate arenes . It can also be used in the synthesis of intermediates for generating conjugated copolymers .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied. It has a molecular weight of 276.14 . Its InChI code is 1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 .科学的研究の応用

Molecular Synthesis and Characterization

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate with a benzene ring, used in molecular synthesis. It is obtained through multi-step substitution reactions and characterized by spectroscopic methods like FTIR, NMR, and mass spectrometry. X-ray diffraction is employed for structural confirmation, and Density Functional Theory (DFT) is used for molecular structure calculations. This chemical's molecular electrostatic potential and frontier molecular orbitals are also investigated through DFT, revealing some of its physicochemical properties (Huang et al., 2021).

Synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes

In the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, this chemical plays a critical role. The process involves Pd-catalyzed borylation of arylbromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol. This method is especially effective for arylbromides with sulfonyl groups, offering an alternative to conventional borylation methods (Takagi & Yamakawa, 2013).

Cytoprotection Against Oxidative Stress

This chemical has been modified to increase hydrolytic stability and improve cytoprotection against oxidative stress. Such modifications enhance its ability to release chelators that sequester iron(III), thereby inhibiting iron-catalyzed oxidative damage in cells (Wang & Franz, 2018).

Microwave-assisted Synthesis in Medicinal Chemistry

Microwave-assisted synthesis utilizing this compound has been used in medicinal chemistry for efficient production of heteroaryl-substituted benzimidazoles, demonstrating its versatility in rapid and convenient synthetic processes (Rheault, Donaldson, & Cheung, 2009).

Asymmetric Synthesis of Pharmaceutical Compounds

The compound has been used in the asymmetric synthesis of pharmaceutical components, such as the taxol side chain, demonstrating its utility in creating enantiopure compounds which are crucial in drug development (Er & Coşkun, 2009).

HGF-mimetic Agents in Drug Design

It has been incorporated in the synthesis of boron-containing phthalazin-1(2H)-one and 2H-benzo[b][1,4] oxazine derivatives as potential HGF-mimetic agents, highlighting its role in innovative drug design (Das, Tang, & Sanyal, 2011).

作用機序

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound’s mode of action involves the interaction with its targets through the boronic acid moiety. The boronic acid can form reversible covalent bonds with hydroxyl groups present in biological targets, which can lead to changes in the target’s function .

Biochemical Pathways

Boronic acids and their esters are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their esters are generally influenced by their ability to form reversible covalent bonds with various biomolecules .

Result of Action

The ability of boronic acids and their esters to form reversible covalent bonds with various biomolecules suggests that they may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH and the presence of diols can influence the action, efficacy, and stability of boronic acids and their esters. For example, the formation of boronate esters is pH-dependent and typically favored under alkaline conditions . Additionally, the presence of diols can lead to the formation of cyclic boronate esters, which can affect the compound’s stability and reactivity .

Safety and Hazards

This compound has several safety and hazard statements. It has the signal word “Warning” and the hazard statements H302, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501 .

将来の方向性

特性

IUPAC Name |

propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-11(2)20-15(19)13-8-12(3)9-14(10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZINCHSUOKFFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675112 |

Source

|

| Record name | Propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-30-0 |

Source

|

| Record name | Propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azabicyclo[3.2.1]octan-3-one](/img/structure/B596442.png)